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Compound of Interest

Compound Name: Vanillin isobutyrate

Cat. No.: B1584189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vanillin isobutyrate is a synthetic flavoring agent and fragrance ingredient valued for its

complex and desirable flavor profile.[1] As an ester of vanillin, it possesses a unique

combination of aromatic notes that make it a versatile component in the food, beverage,

fragrance, and pharmaceutical industries.[2] This technical guide provides an in-depth analysis

of the flavor profile of vanillin isobutyrate, detailing its chemical properties, sensory attributes,

and the analytical methodologies used for its evaluation. The information is intended for

researchers, scientists, and drug development professionals who require a comprehensive

understanding of this compound for formulation and development purposes.

Chemical and Physical Properties
Vanillin isobutyrate, also known as 4-formyl-2-methoxyphenyl 2-methylpropanoate, is a

colorless to pale yellow liquid or solid with a chemical formula of C12H14O4 and a molecular

weight of 222.24 g/mol .[2][3] A comprehensive summary of its key chemical and physical

properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Vanillin Isobutyrate
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Property Value Reference(s)

Chemical Name
4-formyl-2-methoxyphenyl 2-

methylpropanoate
[2]

Synonyms Isobutavan, Vanillyl isobutyrate [2]

CAS Number 20665-85-4 [3]

Molecular Formula C12H14O4 [3]

Molecular Weight 222.24 g/mol [3]

Appearance
Colorless to pale yellow

liquid/solid
[3]

Boiling Point 312.9 °C (Predicted) [4]

Melting Point 27.0 to 31.0 °C [4]

Density 1.12 g/mL at 25 °C [4]

Refractive Index n20/D 1.524 [4]

Solubility
Insoluble in water; soluble in

organic solvents and oils.
[5]

Odor
Sweet, vanilla, creamy, fruity,

caramel, chocolate
[4]

Flavor and Aroma Profile: A Sensory Perspective
The flavor profile of vanillin isobutyrate is predominantly characterized by its sweet and

creamy vanilla notes.[1] However, its complexity arises from a range of secondary aromatic

characteristics. Qualitative sensory descriptions from various sources consistently highlight a

rich and multifaceted aroma.

Qualitative Flavor Descriptors
The organoleptic properties of vanillin isobutyrate are described as:

Primary Notes: Sweet, creamy, and rich vanilla.[1]
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Secondary Notes: Fruity (specifically apricot-like), caramel, and reminiscent of white

chocolate and cream soda.

Subtle Nuances: Hints of nutmeg and a balsamic character.[6]

Quantitative Sensory Analysis
A comprehensive search of scientific literature did not yield publicly available quantitative

sensory panel data, such as a Quantitative Descriptive Analysis (QDA), specifically for vanillin
isobutyrate. Such an analysis would involve a trained sensory panel rating the intensity of

various flavor and aroma attributes on a defined scale.

For illustrative purposes, Table 2 presents a template for how quantitative sensory data for

vanillin isobutyrate would be structured. The attributes listed are based on the qualitative

descriptors found in the literature. The intensity ratings are hypothetical and would need to be

determined through rigorous sensory evaluation.

Table 2: Illustrative Quantitative Descriptive Analysis (QDA) Profile of Vanillin Isobutyrate
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Attribute Intensity (e.g., on a 15-point scale)

Aroma

Sweet (e.g., 12.5)

Creamy (e.g., 11.0)

Vanilla (e.g., 13.0)

Fruity (Apricot) (e.g., 4.5)

Caramel (e.g., 3.0)

White Chocolate (e.g., 2.5)

Nutmeg (e.g., 1.5)

Flavor

Sweet (e.g., 13.0)

Creamy (e.g., 11.5)

Vanilla (e.g., 13.5)

Fruity (Apricot) (e.g., 5.0)

Caramel (e.g., 3.5)

Mouthfeel

Smooth (e.g., 10.0)

Rich (e.g., 9.5)

Analytical Methodologies for Flavor Profile Analysis
The characterization of vanillin isobutyrate's flavor profile relies on a combination of sensory

and instrumental techniques.

Sensory Evaluation Protocols
A standard approach for sensory evaluation would involve a trained panel and established

methodologies like Quantitative Descriptive Analysis (QDA).
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Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity. They undergo extensive training to recognize and scale the intensity of

various aroma and flavor attributes relevant to vanillin and its derivatives.

Lexicon Development: The panel collaboratively develops a consensus-based vocabulary

(lexicon) to describe the sensory characteristics of vanillin isobutyrate.

Sample Preparation: Vanillin isobutyrate is diluted in a neutral solvent (e.g., propylene

glycol or ethanol) to a concentration suitable for sensory evaluation. Samples are presented

in coded, covered glass containers to minimize bias.

Evaluation: Panelists independently evaluate the samples in a controlled sensory booth.

They rate the intensity of each attribute on a standardized scale (e.g., a 15-point line scale

anchored with "low" and "high").

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed

to generate a quantitative sensory profile, often visualized as a spider or radar plot.

Preparation Evaluation Analysis

Panelist Selection
& Training

Lexicon
Development

Sample
Preparation

Sensory Booth
Evaluation

Data
Collection

Statistical
Analysis

Profile
Generation

Click to download full resolution via product page

Sensory Evaluation Workflow Diagram

Instrumental Analysis: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile

compounds that contribute to the overall flavor profile of a substance.[7]

Sample Preparation: A dilute solution of vanillin isobutyrate is prepared in a suitable

volatile solvent (e.g., dichloromethane or methanol). An internal standard may be added for

quantitative analysis.
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Injection: A small volume (typically 1 µL) of the sample is injected into the gas

chromatograph.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)

through a capillary column. The column separates the components of the sample based on

their boiling points and interactions with the stationary phase.

Typical GC Parameters:

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Inlet Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp

to 280 °C at 10 °C/min, and hold for 5 minutes.

Carrier Gas Flow Rate: 1.0 mL/min.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the

fragments is measured, creating a unique mass spectrum for each compound.

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated

compound. The mass spectrum of each peak is compared to a library of known spectra (e.g.,

NIST) to identify the compounds.
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GC-MS Analysis Workflow Diagram
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Synthesis of Vanillin Isobutyrate
Vanillin isobutyrate is typically synthesized through the esterification of vanillin with isobutyric

anhydride. Several methods exist, often varying in the choice of catalyst and solvent.

A common synthetic route involves the reaction of vanillin with isobutyric anhydride in the

presence of a base catalyst, such as sodium acetate or sodium carbonate. The reaction is

followed by purification steps, including distillation, to obtain the final product.

Vanillin

Isobutyric Anhydride

Esterification Crude Vanillin IsobutyrateBase Catalyst
(e.g., Sodium Acetate)

Solvent
(Optional, e.g., Toluene)

Purification
(e.g., Distillation) Vanillin Isobutyrate
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Chemical Synthesis Pathway of Vanillin Isobutyrate

Applications in Research and Development
The well-defined and pleasant flavor profile of vanillin isobutyrate makes it a valuable tool in

various research and development contexts:

Flavor Masking in Pharmaceuticals: Its strong, sweet, and creamy notes can be effective in

masking the unpleasant taste of active pharmaceutical ingredients (APIs), particularly in oral

formulations for pediatric and geriatric populations.[2]
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Food and Beverage Formulation: Researchers can utilize vanillin isobutyrate to enhance

the sensory experience of novel food products, including low-sugar and functional foods,

where it can contribute to a perception of sweetness and richness.

Fragrance Development: In the fragrance industry, it serves as a fixative and a key

component in creating warm, gourmand, and oriental scent profiles.

Conclusion
Vanillin isobutyrate possesses a rich and complex flavor profile dominated by sweet, creamy,

and vanilla characteristics with desirable fruity and caramel undertones. While quantitative

sensory data is not readily available in the public domain, a combination of qualitative sensory

descriptions and instrumental analysis using techniques like GC-MS provides a comprehensive

understanding of its flavor attributes. The detailed methodologies and synthesis pathway

presented in this guide offer a valuable resource for researchers, scientists, and drug

development professionals working with this versatile flavoring agent. Further research to

generate quantitative sensory data would be highly beneficial for more precise applications in

flavor and fragrance formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Vanillin Isobutyrate: A Technical Guide to its Flavor
Profile Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584189#vanillin-isobutyrate-flavor-profile-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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